N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide
Description
This compound is an acetamide derivative featuring a (2E)-propenoyl (acryloyl) linker connecting a 3,4-dimethoxyphenyl group to a 4-hydroxyphenylacetamide scaffold. The trans-configuration (2E) of the propenoyl moiety and the substitution pattern (methoxy at C3/C4 and hydroxyl at C4 of the phenyl rings) are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C19H19NO5/c1-12(21)20-14-6-8-17(23)15(11-14)16(22)7-4-13-5-9-18(24-2)19(10-13)25-3/h4-11,23H,1-3H3,(H,20,21)/b7-4+ |
InChI Key |
FFIMSDJULFUIPP-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure of the compound, which is then further modified to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioamides.
Scientific Research Applications
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species (ROS) and thereby exerting antioxidant effects .
Comparison with Similar Compounds
Curcumin Analogs (Cyclopentanone/Cyclohexanone Derivatives)
highlights curcumin analogs with cyclopentanone/cyclohexanone cores and substituents similar to the target compound. Key comparisons include:
Structural Insights :
N-Substituted 2-Arylacetamides
discusses N-substituted 2-arylacetamides, emphasizing their structural resemblance to benzylpenicillin and coordination capabilities. For example:
Comparison :
Dimethylamino Variant (Discontinued Analog)
and describe a structurally related compound, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide (CAS 77695-59-1), which replaces the 3,4-dimethoxyphenyl with a dimethylamino group:
| Property | Dimethylamino Variant | Target Compound (3,4-Dimethoxy) |
|---|---|---|
| Substituent | Electron-donating dimethylamino | Electron-donating methoxy + hydroxyl |
| Bioactivity | Unknown (discontinued) | Inferred: Improved metabolic stability |
| Applications | Medicinal (unspecified) | Likely broader enzyme inhibition potential |
Key Difference :
- The dimethylamino group may increase basicity, altering pharmacokinetics (e.g., membrane permeability) compared to the methoxy/hydroxy-substituted target compound .
Pesticide Analogs (Dimethomorph)
references dimethomorph (P-713), a morpholine-containing acryloyl derivative with chlorophenyl and dimethoxyphenyl groups:
| Property | Dimethomorph | Target Compound |
|---|---|---|
| Core Structure | Morpholine ring | Acetamide + hydroxylphenyl |
| Substituents | 4-Chlorophenyl + 3,4-dimethoxyphenyl | 3,4-Dimethoxyphenyl + 4-hydroxyphenylacetamide |
| Application | Agricultural fungicide | Inferred: Pharmaceutical (enzyme inhibition) |
Structural Implications :
- The morpholine ring in dimethomorph enhances rigidity, favoring pesticidal activity, whereas the acetamide in the target compound may support drug-like properties (e.g., oral bioavailability) .
Research Findings and Inferred Activity Profile
While direct data for the target compound is sparse, its structural features suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
